3,4-Diethoxyaniline
CAS No.: 39052-12-5
Cat. No.: VC2326649
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39052-12-5 |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 3,4-diethoxyaniline |
Standard InChI | InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
Standard InChI Key | IKYZLUAAOLUOFW-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)N)OCC |
Canonical SMILES | CCOC1=C(C=C(C=C1)N)OCC |
Introduction
Chemical Identity and Structure
3,4-Diethoxyaniline (CAS No. 39052-12-5) is an aromatic amine characterized by its benzenoid ring with amino and ethoxy functional groups. The compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol . The structure consists of an aniline core with ethoxy groups (-OCH2CH3) substituted at the 3 and 4 positions of the benzene ring.
Chemical Identifiers
Table 1: Chemical Identifiers of 3,4-Diethoxyaniline
Parameter | Information |
---|---|
IUPAC Name | 3,4-diethoxyaniline |
CAS Registry Number | 39052-12-5 |
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
InChI | InChI=1/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key | IKYZLUAAOLUOFW-UHFFFAOYSA-N |
SMILES | C1(N)=CC=C(OC)C(F)=C1 |
Synonyms | 3,4-Diethoxy-phenylamine; Benzenamine, 3,4-diethoxy-; Aniline, 3,4-diethoxy- |
Physical Properties
3,4-Diethoxyaniline typically appears as a crystalline powder ranging in color from pale yellow to greyish yellow, brown, or even brown-red depending on purity and storage conditions . Its physical state at room temperature is solid, with specific thermal characteristics detailed below.
Physical Characteristics
Table 2: Physical Properties of 3,4-Diethoxyaniline
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the structural and molecular characteristics of 3,4-diethoxyaniline. Various spectroscopic techniques have been utilized to study this compound.
Infrared (IR) Spectroscopy
The Fourier Transform Infrared (FTIR) spectrum of 3,4-diethoxyaniline reveals characteristic absorption bands that correspond to its functional groups. The IR spectrum was recorded using a solution preparation (10% CCl4 for 3800-1330 cm⁻¹, 10% CS2 for 1330-400 cm⁻¹) versus solvent, using a DOW KBr foreprism-grating instrument .
Table 3: Key IR Absorption Bands for 3,4-Diethoxyaniline
Functional Group | Wavenumber Range (cm⁻¹) |
---|---|
N-H stretching (primary amine) | 3300-3500 |
C-H stretching (aromatic) | 3000-3100 |
C-H stretching (aliphatic) | 2800-3000 |
C=C stretching (aromatic) | 1450-1600 |
C-O-C stretching (ethoxy) | 1050-1300 |
C-N stretching | 1250-1350 |
The FTIR spectroscopy data helps in confirming the structure of 3,4-diethoxyaniline, particularly the presence of the amine group and the ethoxy substituents .
Synthesis Methods
There are several synthetic routes to produce 3,4-diethoxyaniline, with the most common involving the reduction of corresponding nitro compounds.
Synthesis from 3,4-Diethoxy Nitrobenzene
One of the well-documented synthesis methods involves the reduction of 3,4-diethoxy nitrobenzene to 3,4-diethoxyaniline. This reaction proceeds via catalytic hydrogenation using palladium on carbon as a catalyst in ethanol under hydrogen atmosphere .
The reaction proceeds as follows:
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A solution of 3,4-diethoxy nitrobenzene (6.30 g, 29.9 mmol) is prepared with 10% palladium carbon (600 mg) and ethanol (300 mL).
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The mixture is stirred under hydrogen atmosphere for approximately 6 hours.
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After filtration to remove insoluble materials, the filtrate is concentrated to obtain 3,4-diethoxyaniline.
This method yields approximately 5.02 g of the product, representing a yield of 92.9% .
NMR Characterization of Synthesized Product
The synthesized 3,4-diethoxyaniline has been characterized using ¹H-NMR spectroscopy, with the following peaks observed:
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δ 1.34 to 1.46 (6H, m) - corresponding to the methyl groups of the ethoxy substituents
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δ 3.94 to 4.08 (4H, m) - corresponding to the methylene groups of the ethoxy substituents
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δ 6.21 (1H, d, J = 2.8, 8.4Hz), 6.30 (1H, d, J = 2.6 Hz), 6.73 (1H, d, J = 8.4 Hz) - corresponding to the aromatic protons
Applications and Uses
3,4-Diethoxyaniline has various applications across different fields, owing to its structural characteristics and reactivity.
Pharmaceutical Applications
This compound is particularly valuable in pharmaceutical synthesis, serving as an intermediate in the production of various medicinal compounds . Its amine functionality makes it suitable for further derivatization, including:
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Formation of amides and sulfonamides
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Coupling reactions to form more complex molecular structures
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Production of heterocyclic compounds
Use in Organic Synthesis
3,4-Diethoxyaniline has been reported in the synthesis of various compounds with potential biological activities:
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As identified in a GC-MS analysis, it can be used in the synthesis of 4-[5-(3,4-Diethoxy-benzyl)- oxadiazol-3-yl]-furazan-3-ylamine compounds
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The compound serves as a building block for heterocyclic synthesis, particularly in the formation of nitrogen-containing heterocycles
Dyes and Pigments
The aromatic amine structure of 3,4-diethoxyaniline makes it suitable for applications in the synthesis of dyes and pigments . The ethoxy groups contribute to the electronic properties that can influence the color and stability of the resulting dye molecules.
Comparative Analysis with Related Compounds
Understanding 3,4-diethoxyaniline in the context of similar compounds provides insights into structure-property relationships. The following table compares 3,4-diethoxyaniline with related aniline derivatives.
Table 4: Comparison of 3,4-Diethoxyaniline with Related Compounds
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Difference |
---|---|---|---|---|
3,4-Diethoxyaniline | C10H15NO2 | 181.23 | 39052-12-5 | Two ethoxy groups at 3,4-positions |
3,4-Dimethoxyaniline | C8H11NO2 | 153.18 | 6315-89-5 | Two methoxy groups at 3,4-positions |
p-Anisidine | C7H9NO | 123.15 | 104-94-9 | Single methoxy group at 4-position |
3-Fluoro-4-methoxyaniline | C7H8FNO | 141.14 | 366-99-4 | Fluoro and methoxy groups at 3,4-positions |
Recent Research and Developments
Recent research involving 3,4-diethoxyaniline has expanded our understanding of its properties and potential applications.
Synthesis of Imine Derivatives
A study published in 2025 focuses on the synthesis and thermochemical properties of three arylimine derivatives synthesized from 3,4-dimethoxyaniline, a close analog of 3,4-diethoxyaniline. The research investigated thermal and energetic properties, including melting points, fusion enthalpies, and combustion energies of these derivatives .
Spectroscopic Studies
Comprehensive spectroscopic studies have been conducted on related compounds such as 3,4-dimethoxyaniline, providing valuable insights that may be relevant to understanding 3,4-diethoxyaniline. These studies include combined experimental and theoretical investigations of molecular and vibrational structures using FT-IR and FT-Raman spectroscopy .
Classification | Details |
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GHS Pictograms | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H319: Causes serious eye irritation |
Precautionary Statements | P305, P338, P351: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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